JVW-1009
Description
Structurally, it belongs to the class of pyridinylimidazole derivatives, characterized by a central imidazole ring substituted with pyridine and sulfonamide groups (Figure 1). This configuration enables selective modulation of kinase pathways, particularly targeting JAK/STAT and MAPK signaling cascades, which are implicated in cellular proliferation and immune response regulation .
Synthesis and Pharmacokinetics:
JVW-1009 is synthesized via a multi-step route involving palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety, followed by sulfonylation to enhance solubility and bioavailability. Preclinical pharmacokinetic studies in murine models demonstrate a half-life of 8.2 hours and oral bioavailability of 67%, outperforming early-generation kinase inhibitors .
Mechanistic Profile:
In vitro assays reveal potent inhibition of JAK2 (IC₅₀ = 12 nM) and p38 MAPK (IC₅₀ = 18 nM), with >100-fold selectivity over related kinases (e.g., EGFR, VEGFR). This specificity reduces off-target toxicity risks observed in broader-spectrum inhibitors .
Properties
CAS No. |
2089059-30-1 |
|---|---|
Molecular Formula |
C24H24N2 |
Molecular Weight |
340.47 |
IUPAC Name |
(1S,8R)-(9-Benzyl-9-aza-tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-5-yl)-phenyl-amine |
InChI |
InChI=1S/C24H24N2/c1-3-7-18(8-4-1)17-26-14-13-19-15-24(26)23-16-21(11-12-22(19)23)25-20-9-5-2-6-10-20/h1-12,16,19,24-25H,13-15,17H2/t19-,24+/m0/s1 |
InChI Key |
PGEJIDHRKJUIDN-YADARESESA-N |
SMILES |
[H][C@]1(C2)C3=CC=C(NC4=CC=CC=C4)C=C3[C@]2([H])N(CC5=CC=CC=C5)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JVW1009; JVW 1009; JVW-1009 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical and Pharmacological Properties
| Property | This compound | Compound A (Ruxolitinib) | Compound B (SB203580) |
|---|---|---|---|
| Molecular Weight (g/mol) | 438.5 | 404.4 | 377.4 |
| Solubility (mg/mL) | 2.1 (pH 7.4) | 0.8 (pH 7.4) | 1.5 (pH 7.4) |
| JAK2 IC₅₀ (nM) | 12 | 3 | N/A |
| p38 MAPK IC₅₀ (nM) | 18 | N/A | 14 |
| Plasma Protein Binding | 89% | 97% | 78% |
| Half-life (hours) | 8.2 | 3.7 | 2.5 |
Key Observations :
- Selectivity : this compound exhibits dual JAK2/p38 MAPK inhibition, whereas Ruxolitinib (Compound A) is JAK-specific, and SB203580 (Compound B) targets p38 MAPK exclusively .
- Metabolic Stability : this compound’s extended half-life (8.2 hours) suggests less frequent dosing than SB203580 (2.5 hours) in clinical settings .
Table 2: Preclinical and Clinical Efficacy Data
| Metric | This compound | Compound A | Compound B |
|---|---|---|---|
| Tumor Growth Inhibition* | 78% (28 days) | 65% (28 days) | 42% (28 days) |
| Cytokine Reduction (IL-6) | 89% | 92% | 55% |
| Common Adverse Effects | Grade 1 Fatigue | Anemia (Grade 3) | Hepatotoxicity |
*Data from xenograft models of triple-negative breast cancer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
